molecular formula C14H14N2O2 B1420470 Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 1150164-48-9

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B1420470
CAS RN: 1150164-48-9
M. Wt: 242.27 g/mol
InChI Key: HHMVYCHDQQBZOB-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a biologically important pyrazole-4-carboxylic acid derivative . Pyrazoles are an important class of heterocyclic compounds and are found in biologically active molecules and agrochemicals . They are used in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant, etc .


Synthesis Analysis

The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid .


Molecular Structure Analysis

The target compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of the monoclinic system .


Chemical Reactions Analysis

The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .

Scientific Research Applications

Pharmacological Research

“Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate” has potential applications in pharmacological research due to its structural similarity to pyrazole derivatives known for various biological activities. Pyrazoles are investigated for their antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Synthesis of Smoothened Antagonists

This compound can be used as a reactant for the synthesis of (aminomethyl)pyrazoles, which serve as smoothened antagonists for hair inhibition applications .

Development of ORL1 Receptor Antagonists

It may also be used in the preparation of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine, which are important in the study of pain and neurological disorders .

Synthesis of Dialkylamino (Phenyl-1H-pyrazolyl)butanols

Another application is in the synthesis of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols, which could have various therapeutic uses .

Antibacterial Evaluation

The compound’s derivatives can be evaluated for their antibacterial efficacy, which is crucial in the development of new antibiotics and treatments for bacterial infections .

Molecular Docking Studies

Molecular docking studies can be conducted using this compound to predict its interaction with various biological targets, aiding in drug design and discovery processes .

Spectral and Theoretical Investigations

Spectral and theoretical investigations of this compound can provide insights into its chemical properties and reactivity, which is valuable in materials science and chemistry research .

Herbicidal Applications

Due to the herbicidal properties observed in some pyrazole derivatives, this compound could be explored for its potential use in agricultural chemistry as a herbicide .

Mechanism of Action

While the specific mechanism of action for “Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate” is not available, pyrazole and its analogues have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases .

Future Directions

Pyrazoles have been studied for more than a century and have led to widespread interest in developing new strategies to access these valuable structures . Modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably . The incorporation of an acid group into organic molecules, including pyrazole derivatives, has the potential to modify the bioactivities .

properties

IUPAC Name

methyl 5-cyclopropyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)12-9-15-16(13(12)10-7-8-10)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMVYCHDQQBZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674913
Record name Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

CAS RN

1150164-48-9
Record name 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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